molecular formula C16H36IN B038662 N,N-di(propan-2-yl)decan-1-amine CAS No. 120186-27-8

N,N-di(propan-2-yl)decan-1-amine

Cat. No.: B038662
CAS No.: 120186-27-8
M. Wt: 369.37 g/mol
InChI Key: RDNMOYZEMHOLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di(propan-2-yl)decan-1-amine is a tertiary aliphatic amine with a linear decyl (C10) backbone and two isopropyl (propan-2-yl) groups attached to the nitrogen atom. Its molecular formula is C₁₆H₃₅N, and its structure combines hydrophobicity from the long alkyl chain with steric hindrance due to the branched isopropyl substituents. This compound is synthesized via alkylation of decan-1-amine with isopropyl halides or through reductive amination of decanal with isopropylamine under catalytic conditions. Such amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis, leveraging their nucleophilic and phase-transfer properties .

Properties

CAS No.

120186-27-8

Molecular Formula

C16H36IN

Molecular Weight

369.37 g/mol

IUPAC Name

N,N-di(propan-2-yl)decan-1-amine;hydroiodide

InChI

InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H

InChI Key

RDNMOYZEMHOLIF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN(C(C)C)C(C)C.I

Canonical SMILES

CCCCCCCCCCN(C(C)C)C(C)C.I

Synonyms

IEM 1194
IEM-1194
N-decyl-N,N-diisopropylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of N,N-di(propan-2-yl)decan-1-amine are influenced by its alkyl chain length and substituent branching. Below is a comparative analysis with analogous amines:

Table 1: Key Properties of this compound and Related Amines

Compound Name Molecular Formula Substituents Molecular Weight Boiling Point (°C, estimated) Solubility (Polar Solvents) Key Applications
This compound C₁₆H₃₅N C10 chain, 2 isopropyl 241.46 g/mol ~280–300 Low Surfactants, corrosion inhibition
N,N-Diethyl-decan-1-amine C₁₄H₃₁N C10 chain, 2 ethyl 213.41 g/mol ~250–270 Moderate Phase-transfer catalysts
Diallylamine (N-Allyl-2-propen-1-amine) C₆H₁₁N 2 allyl groups 97.16 g/mol 110–115 High Polymer crosslinkers, agrochemicals
N,N-Diisopropylaniline C₁₂H₁₉N Aromatic, 2 isopropyl 177.29 g/mol 260–265 Insoluble Pharmaceutical intermediates

Key Differences:

Branching and Steric Effects :

  • The isopropyl groups in this compound create significant steric hindrance, reducing its nucleophilicity compared to N,N-diethyl-decan-1-amine. This makes the latter more reactive in alkylation or acylation reactions.
  • In contrast, diallylamine’s allyl substituents enhance conjugation and reactivity in polymerization or cycloaddition reactions .

Hydrophobicity: The C10 chain in this compound confers high hydrophobicity, limiting its solubility in polar solvents like water or ethanol. Shorter-chain analogs, such as diallylamine, exhibit better miscibility in these solvents .

Aromatic vs. Aliphatic Systems :

  • N,N-Diisopropylaniline (aromatic) has distinct electronic properties due to the benzene ring, enabling π-π interactions absent in aliphatic amines. This makes it more suitable for applications requiring aromatic stabilization, such as drug synthesis .

Research Findings and Functional Insights

Thermal Stability :
Long-chain branched amines like this compound exhibit higher thermal stability (decomposition >250°C) compared to linear analogs (e.g., N,N-dimethyldodecylamine), attributed to reduced molecular mobility from branching .

Surface Activity: The compound’s surfactant efficiency (critical micelle concentration, CMC) is lower than that of N,N-diethyl-decan-1-amine due to reduced polarity. However, its micelles are more stable in nonpolar environments, useful in lubricant formulations .

Biological Interactions : Unlike aromatic amines (e.g., N,N-diisopropylaniline), aliphatic amines like this compound show minimal DNA intercalation but may disrupt lipid membranes due to their amphiphilic nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.